molecular formula C27H51N3O3 B14208972 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one CAS No. 773003-65-9

4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one

Cat. No.: B14208972
CAS No.: 773003-65-9
M. Wt: 465.7 g/mol
InChI Key: VXWYGTBBJXEEKZ-UHFFFAOYSA-N
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Description

4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dodecyloxy groups attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of trichlorotriazine with dodecan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions, usually around 50°C, and monitored using thin-layer chromatography (TLC). The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dodecyloxy groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino group in place of the dodecyloxy group .

Scientific Research Applications

4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one and its derivatives involves interactions with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes and other proteins, leading to antibacterial or antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its dodecyloxy groups provide hydrophobic characteristics, making it useful in applications where water solubility is a concern.

Properties

CAS No.

773003-65-9

Molecular Formula

C27H51N3O3

Molecular Weight

465.7 g/mol

IUPAC Name

4,6-didodecoxy-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C27H51N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-28-25(31)29-27(30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29,30,31)

InChI Key

VXWYGTBBJXEEKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=NC(=NC(=O)N1)OCCCCCCCCCCCC

Origin of Product

United States

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